Physicochemical Property Profile versus Piracetam and Nefiracetam: Implications for CNS Permeation and Formulation
CAS 131962‑73‑7 exhibits a molecular weight of 306.36 g mol⁻¹, a computed XLogP3‑AA of −0.1, 2 hydrogen‑bond donors (HBD), 4 hydrogen‑bond acceptors (HBA), and 7 rotatable bonds. [1] In comparison, piracetam (MW 142.16, XLogP3‑AA −1.1, 1 HBD, 3 HBA, 2 rotatable bonds) and nefiracetam (MW 246.31, XLogP3‑AA 1.6, 0 HBD, 3 HBA, 4 rotatable bonds) occupy different regions of the CNS‑MPO (MultiParameter Optimization) drug‑likeness space. [2] The target compound’s higher molecular weight and larger number of rotatable bonds place it closer to the outer boundary of CNS‑desirability (CNS‑MPO score typically maximal for MW ≤ 300 and rotatable bonds ≤ 3), yet its balanced LogP and moderate HBD count may still support passive BBB permeation when compared to more lipophilic congeners such as nefiracetam.
| Evidence Dimension | Physicochemical properties relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | MW 306.36; XLogP3 −0.1; HBD 2; HBA 4; Rotatable bonds 7 |
| Comparator Or Baseline | Piracetam: MW 142.16; XLogP3 −1.1; HBD 1; HBA 3; Rotatable bonds 2. Nefiracetam: MW 246.31; XLogP3 1.6; HBD 0; HBA 3; Rotatable bonds 4 |
| Quantified Difference | ΔMW +164.2 (vs. piracetam); ΔLogP +1.0 (vs. piracetam), −1.7 (vs. nefiracetam); ΔHBD +1 (vs. piracetam), +2 (vs. nefiracetam); ΔRotatable bonds +5 (vs. piracetam), +3 (vs. nefiracetam) |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24); standard CNS-MPO framework |
Why This Matters
The distinct physicochemical signature informs formulation vehicle selection (e.g., DMSO solubility, cyclodextrin complexation) and guides the interpretation of in vivo PK data when the compound is used in CNS target‑engagement studies.
- [1] PubChem. 2-Pyrrolidinecarboxamide, N-(2-(2-hydroxy-2-phenylethoxy)ethyl)-N-methyl-5-oxo-. CID 3076615. https://pubchem.ncbi.nlm.nih.gov/compound/3076615. View Source
- [2] PubChem. Piracetam (CID 4843); Nefiracetam (CID 3937). https://pubchem.ncbi.nlm.nih.gov/. View Source
